(E)-N'-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide
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Overview
Description
(E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a methoxyphenyl group, an acryloyl moiety, and a furan ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide typically involves multiple steps:
Preparation of (E)-3-(4-methoxyphenyl)acrylic acid: This can be synthesized from 4-methoxybenzaldehyde through a Knoevenagel condensation reaction with malonic acid, followed by decarboxylation.
Formation of (E)-3-(4-methoxyphenyl)acryloyl chloride: The acrylic acid derivative is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Synthesis of the final compound: The acyl chloride is reacted with 2-methylfuran-3-carbohydrazide under controlled conditions to yield (E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The acryloyl moiety can be reduced to form saturated derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated hydrazide derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
(E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Methoxyphenyl)acrylic acid: Known for its hepatoprotective and neuroprotective activities.
(E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: Exhibits antitumor activity through ROS-mediated apoptosis.
Uniqueness
(E)-N’-(3-(4-methoxyphenyl)acryloyl)-2-methylfuran-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N2O4 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methylfuran-3-carbohydrazide |
InChI |
InChI=1S/C16H16N2O4/c1-11-14(9-10-22-11)16(20)18-17-15(19)8-5-12-3-6-13(21-2)7-4-12/h3-10H,1-2H3,(H,17,19)(H,18,20)/b8-5+ |
InChI Key |
HCHYDPFIOSILEN-VMPITWQZSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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